molecular formula C10H10N2OS B1361799 4-(2-Methoxy-phenyl)-thiazol-2-ylamine CAS No. 93209-95-1

4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Cat. No. B1361799
CAS RN: 93209-95-1
M. Wt: 206.27 g/mol
InChI Key: DVVAVWNGAFFCNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

4-Methoxyphenyl derivatives, similar to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, have been studied for their molecular structure and spectroscopic data using Density Functional Theory (DFT). These studies include vibrational spectra analysis and the calculation of molecular parameters such as bond length and bond angle. The intramolecular charge transfer in these compounds is analyzed through natural bond orbital analysis (NBO), providing insights into their molecular electrostatic potential, HOMO - LUMO energies, and biological effects based on molecular docking results (Viji et al., 2020).

Corrosion Inhibition

Thiazole hydrazones, closely related to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, have been investigated as corrosion inhibitors for mild steel in acid media. These compounds effectively suppress corrosion processes through adsorption following Langmuir isotherm and act as mixed-type inhibitors. Their efficiency is supported by quantum chemical parameters like EHOMO, ΔE, softness, and hardness (Chaitra et al., 2016).

Antimicrobial Activities

Several thiazole derivatives, including structures analogous to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, have been synthesized and tested for antimicrobial activities. Their evaluation includes antibacterial and antifungal activity assessments, where some compounds showed appreciable activity at specific concentrations (Chandrakantha et al., 2014).

Anticancer Evaluation

Thiazol-4-amine derivatives are synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds, related to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, demonstrate good to moderate activity, suggesting their potential in cancer treatment (Yakantham et al., 2019).

Conformation and Tautomerism Studies

Research on 4-phenyl-4-thiazoline-2-thiol, related to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, explores its molecular conformations and tautomerism. This study contributes to understanding the stability and reactivity of such compounds in pharmaceutical applications (Balti et al., 2016).

Future Directions

While specific future directions for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available, research into similar compounds often focuses on their potential therapeutic applications. For instance, a chalcone analogue has been predicted to have cytotoxic activity against breast cancer and can potentially be developed as an anticancer agent .

properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAVWNGAFFCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352752
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-phenyl)-thiazol-2-ylamine

CAS RN

93209-95-1
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93209-95-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-1-(2-methoxy-phenyl)-ethanone (0.6388 g, 2.789 mmol) and thiourea (0.2289 g, 3.007 mmol) were dissolved in a 20 mL of ethanol. The reaction mixture was allowed to stir overnight at room temperature. The ethanol was evaporated to dryness and the crude product was dissolved in a minimum of dichloromethane. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (0.529 g, 2.56 mmol, 92.0%). ESI-MS m/z calc. 206.3. found 207.1 (M+1)+ Retention time 1.86 minutes. 1H NMR (400 MHz, CD3CN) δ 3.91 (s, 3H), 5.54 (s, 2H), 6.97-7.02 (m, 1H), 7.03-7.06 (m, 1H), 7.23 (s, 1H), 7.24-7.29 (m, 1H), 8.06 (dd, J=7.8, 1.8 Hz, 1H).
Quantity
0.6388 g
Type
reactant
Reaction Step One
Quantity
0.2289 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

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